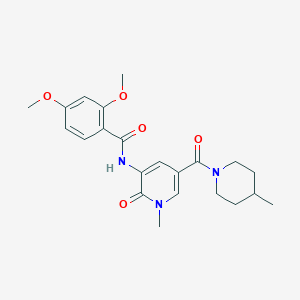![molecular formula C27H28N6S B2894342 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine CAS No. 691868-66-3](/img/structure/B2894342.png)
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine” is a novel inhibitor of GATA family proteins. It targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4. This significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibits the expression and production of Th2 cytokines .
Molecular Structure Analysis
The crystal structure of a similar compound established the linkage of the conjugated –C5 N2–N3 C6– central unit with the two terminal deprotonated pyrrole units .Scientific Research Applications
Monoclonal Antibody Production
This compound has been identified as a potential enhancer for monoclonal antibody production in recombinant Chinese hamster ovary cells . The ability to increase the yield of specific antibodies can be crucial for therapeutic treatments and diagnostic applications.
Antimicrobial Potential
Derivatives of this compound have shown promising results in antimicrobial activity . This suggests its use in developing new antibiotics or antiseptics, which is particularly valuable given the rise of antibiotic-resistant strains of bacteria.
Enzyme Inhibition
Some derivatives have been tested for their ability to inhibit enzymes like enoyl ACP reductase and DHFR . These enzymes are involved in bacterial fatty acid synthesis and folate metabolism, respectively, making the compound a candidate for antibacterial and antimalarial drug development.
Chemical Synthesis and Modification
The compound’s structure contains multiple functional groups that can be chemically modified, making it a versatile starting material for the synthesis of a wide range of chemical entities . This is beneficial for creating diverse libraries of compounds for drug discovery.
Mechanism of Action
Target of Action
Related compounds have been found to interact withGATA family proteins , specifically GATA3 . These proteins play crucial roles in cell differentiation and development.
Mode of Action
It’s suggested that related compounds can inhibit the dna-binding activity of gata3 and other members of the gata family . This inhibition disrupts the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation .
Biochemical Pathways
It’s known that gata3 plays a significant role in th2 cell differentiation . Therefore, the compound’s inhibition of GATA3 could potentially affect the pathways involved in cell differentiation and the production of Th2 cytokines .
Result of Action
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it has been observed to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Safety and Hazards
Future Directions
The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of this compound on monoclonal antibody production. Therefore, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-[4-(4-methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6S/c1-19-4-5-20(2)32(19)25-11-17-34-27(25)23-18-26-28-12-10-24(33(26)29-23)21-6-8-22(9-7-21)31-15-13-30(3)14-16-31/h4-12,17-18H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYAAYULTLXEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=C(C=C5)N6CCN(CC6)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2894259.png)



![tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2894269.png)
![1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2894270.png)


![N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2894275.png)

![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2894279.png)
![5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2894280.png)
![Butyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2894281.png)
![2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate](/img/structure/B2894282.png)